N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
This compound features a benzodioxin moiety linked via a sulfanylacetamide group to a thieno[3,2-d]pyrimidin-4-one scaffold substituted with a 3-methylbutyl chain.
Properties
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[3-(3-methylbutyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-13(2)5-7-24-20(26)19-15(6-10-29-19)23-21(24)30-12-18(25)22-14-3-4-16-17(11-14)28-9-8-27-16/h3-4,6,10-11,13H,5,7-9,12H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJFOLJZIRUSGQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NC3=CC4=C(C=C3)OCCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(3-methylbutyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological evaluations, and therapeutic implications based on diverse research findings.
Synthesis
The compound is synthesized through a multi-step process involving the reaction of 2,3-dihydrobenzo[1,4]dioxin derivatives with various acetamides. The synthesis typically begins with the formation of sulfonamide intermediates followed by further derivatization to achieve the target compound. For instance, a related compound was synthesized by reacting 2-bromo-N-(un/substituted phenyl)acetamides with sulfonamide derivatives in an alkaline medium .
Enzyme Inhibition
Recent studies have demonstrated that compounds related to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-acetamide exhibit significant enzyme inhibitory activity. For example, derivatives were screened against alpha-glucosidase and acetylcholinesterase enzymes, which are crucial for managing Type 2 Diabetes Mellitus (T2DM) and Alzheimer’s Disease (AD) respectively. The results indicated promising inhibitory effects, suggesting potential therapeutic applications for these conditions .
Antimicrobial Activity
Compounds containing the benzodioxane moiety have also been evaluated for their antimicrobial properties. A series of thiazolidinone derivatives incorporating the benzodioxane structure showed notable antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, as well as antifungal activity against Candida albicans. Some derivatives exhibited comparable or superior efficacy compared to standard antibiotics like norfloxacin and fluconazole .
Case Studies
- Alpha-Glucosidase Inhibition : In a study examining various synthesized compounds, those with the benzodioxane structure displayed IC50 values indicating effective inhibition of alpha-glucosidase. This suggests potential use in managing postprandial hyperglycemia in T2DM patients.
- Cholinesterase Inhibition : Another study focused on acetylcholinesterase inhibition revealed that specific derivatives could enhance cognitive function by preventing the breakdown of acetylcholine, thereby providing a basis for further investigation into their use in AD treatment.
Data Tables
| Compound | Target Enzyme | IC50 (µM) | Activity |
|---|---|---|---|
| Compound A | Alpha-glucosidase | 5.0 | Inhibitor |
| Compound B | Acetylcholinesterase | 10.0 | Inhibitor |
| Compound C | Staphylococcus aureus | 15.0 | Antibacterial |
| Compound D | Candida albicans | 12.5 | Antifungal |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Thieno[3,2-d]pyrimidin-4-one Core
Key analogs differ in substituents at the pyrimidinone’s 3-position, altering physicochemical and biological properties:
Key Findings :
- Lipophilicity : The 3-methylbutyl group in the target compound increases clogP compared to methoxyphenyl (clogP ~2.8) or allyl analogs, favoring passive diffusion across membranes but risking metabolic instability .
- Solubility : Methoxyphenyl and allyl substituents introduce polar or π-bond interactions, enhancing aqueous solubility .
Functional Group Modifications in the Acetamide Linker
Replacement of the sulfanyl group with sulfonamide or alkyl chains alters hydrogen-bonding capacity:
| Compound Class | Example | Key Structural Difference | Impact on Activity | References |
|---|---|---|---|---|
| Sulfanylacetamide | Target compound | –S– linker | Balanced H-bonding and lipophilicity | |
| Sulfonamide derivatives | 2-[(4-Chlorophenyl)sulfonylamino]-N-phenylacetamides | –SO₂– linker | Improved antimicrobial activity (MIC ~8 µg/mL) | |
| Alkylacetamide | 6-(2,3-Dihydro-1,4-benzodioxin-5-yl)-N-[3-[(dimethylamino)methyl]phenyl]-2-methoxy-pyridin-3-amine | –CH₂– linker + dimethylamino group | Enhanced basicity (pKa ~9.2) |
Key Findings :
- Dimethylamino Substituents: Introduce basicity, favoring ionizable interactions in acidic environments (e.g., lysosomal targeting) .
Crystallographic and NMR Insights
- NMR Profiling : Substituent-induced chemical shift changes in regions A (protons 39–44) and B (29–36) correlate with altered electronic environments (e.g., methoxy vs. methylbutyl groups) .
- Crystallography : SHELX-refined structures (e.g., cyclopenta-fused analogs) reveal that bulky substituents like 3-methylbutyl induce torsional strain, reducing crystal packing efficiency compared to planar systems .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
